N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound featuring a 1,3,4-oxadiazole ring and a benzodioxine moiety
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(12-8-20-10-3-1-2-4-11(10)21-12)16-7-13-17-18-15(22-13)9-5-6-9/h1-4,9,12H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAHLPKKGOCKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of N-acylhydrazines with appropriate reagents such as trifluoromethanesulfonic anhydride.
Synthesis of the benzodioxine moiety: This involves the reaction of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxine ring.
Coupling of the two moieties: The final step involves coupling the 1,3,4-oxadiazole derivative with the benzodioxine carboxamide under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has shown promise in various bioassays. It exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl: This compound shares the oxadiazole ring but differs in the rest of its structure.
1,3,4-oxadiazole derivatives: These compounds have similar core structures but vary in their substituents, leading to different biological activities.
Uniqueness
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its combination of the oxadiazole ring and the benzodioxine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
